

A Technical Guide to the Physical and Chemical Properties of Methyl Betulonate

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Compound of Interest

Compound Name: *Methyl Betulonate*

Cat. No.: *B15559611*

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Abstract

Methyl Betulonate, a derivative of the naturally occurring pentacyclic triterpenoid Betulinic Acid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of **Methyl Betulonate**. It is designed to serve as a foundational resource for researchers engaged in its study and for professionals involved in the development of novel pharmaceuticals. This document consolidates available data on its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines experimental methodologies for its synthesis and isolation and explores its interaction with key biological signaling pathways, supported by visual diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical and Physical Properties

Methyl Betulonate is a lupane-type triterpenoid that is structurally derived from Betulinic Acid through the esterification of the carboxylic acid group at C-28.^[1] It presents as a white solid and exhibits solubility in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).^[2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for **Methyl Betulonate**, providing a clear and concise reference for its fundamental properties.

Identifier	Value	Source
IUPAC Name	methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate	PubChem[2]
Synonyms	Methyl Betulinate, Betulinic acid methyl ester	PubChem[2]
CAS Number	2259-06-5	PubChem[2]
Molecular Formula	C ₃₁ H ₅₀ O ₃	PubChem[2]
Molecular Weight	470.7 g/mol	PubChem[2]
Canonical SMILES	CC(=C)[C@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]5(CC-INVALID-LINK--O)C)C(=O)OC	PubChem[2]
InChI	InChI=1S/C31H50O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-25,32H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,28-,29+,30+,31-/m0/s1	PubChem[2]
InChIKey	XNZIMRUZBOZIBC-JVRMVBZSA-N	PubChem[2]

Property	Value	Source
Appearance	White solid	N/A
Solubility	Soluble in ethanol, methanol, DMF, DMSO	MedchemExpress[2]
Melting Point	Data not available for Methyl Betulonate. Methyl acetyl betulinate, a related compound, has a reported melting point of 201-203 °C.	PubChem[3]
Boiling Point	Data not available	N/A
XLogP3	8.5	PubChem[2]

Spectroscopic Data

The structural elucidation of **Methyl Betulonate** is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. While fully assigned spectra for **Methyl Betulonate** are not readily available in the public domain, the following chemical shifts have been reported for a closely related lupane triterpene, providing a reference for spectral interpretation.[4]

Table 3: ^1H and ^{13}C NMR Chemical Shifts (CDCl_3 , ppm)

Position	δ C (ppm)	δ H (ppm)
1	39.6	
2	34.2	
3	218.3	
4	47.4	
5	54.9	
6	19.7	
7	33.5	
8	40.9	
9	49.7	
10	36.9	
11	21.4	
12	25.2	
13	37.4	
14	42.8	
15	27.0	
16	29.3	
17	47.8	
18	48.7	
19	47.8	
20	150.4	
21	29.6	
22	34.0	
23	26.6	1.08

Position	δ C (ppm)	δ H (ppm)
24	21.1	1.03
25	15.8	0.93
26	16.0	1.07
27	14.7	1.00
28	60.5	3.36, 3.81
29	109.8	4.59, 4.69

| 30 | 19.1 | 1.70 |

Note: These assignments are for a related compound and should be used as a guide for the interpretation of **Methyl Betulonate** spectra.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of **Methyl Betulonate**, as well as for gaining structural information through fragmentation analysis. The fragmentation of triterpenoids is complex, but some general patterns can be expected.[5][6][7]

Expected Fragmentation Pathways:

- Loss of the methoxycarbonyl group (-COOCH₃): This would result in a significant fragment ion.
- Cleavage of the E-ring: This is a common fragmentation pattern for lupane-type triterpenoids.
- Loss of the isopropenyl group.
- Sequential loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO).

A detailed analysis of the mass spectrum of **Methyl Betulonate** would be required to confirm its specific fragmentation pattern.

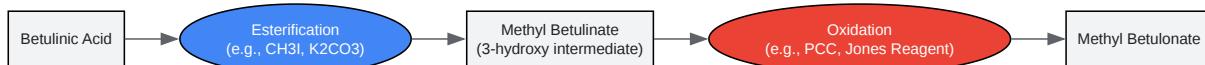
Experimental Protocols

The following sections outline the general methodologies for the synthesis and isolation of **Methyl Betulonate**. These are intended to provide a foundational understanding of the experimental procedures involved.

Synthesis of Methyl Betulonate from Betulinic Acid

Methyl Betulonate can be synthesized from its precursor, Betulinic Acid, through a two-step process involving esterification of the carboxylic acid and oxidation of the hydroxyl group.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Workflow for Synthesis of **Methyl Betulonate**:



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Synthesis of **Methyl Betulonate** from Betulinic Acid.

Detailed Methodology:

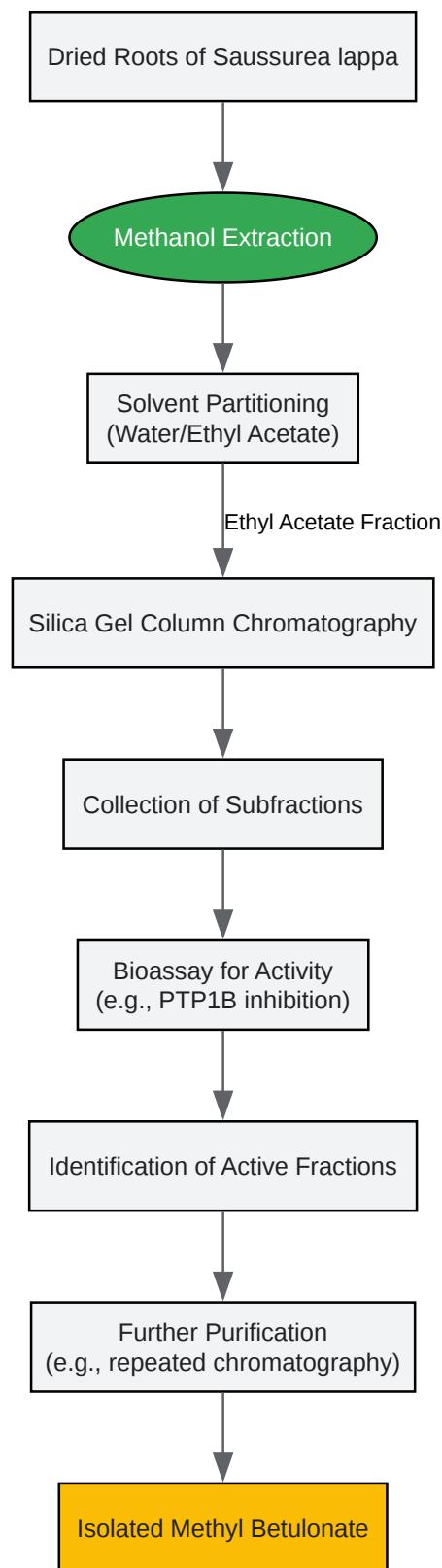
- Esterification of Betulinic Acid:
 - Dissolve Betulinic Acid in a suitable solvent (e.g., acetone, DMF).
 - Add an excess of a methylating agent, such as methyl iodide (CH_3I), and a base, such as potassium carbonate (K_2CO_3), to facilitate the reaction.
 - Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction and extract the product with an organic solvent.
 - Purify the resulting crude Methyl Betulinate (3-hydroxy intermediate) using column chromatography.

- Oxidation of the 3-OH Group:
 - Dissolve the purified 3-hydroxy intermediate in a suitable solvent (e.g., dichloromethane).
 - Add an oxidizing agent, such as Pyridinium chlorochromate (PCC) or Jones reagent, to the solution.
 - Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
 - Work up the reaction mixture to remove the oxidant and purify the final product, **Methyl Betulonate**, by column chromatography or recrystallization.

Isolation of Methyl Betulonate from *Saussurea lappa*

Methyl Betulonate, also known as betulinic acid methyl ester, can be isolated from natural sources such as the roots of *Saussurea lappa* through a bioassay-guided fractionation process. [\[10\]](#)[\[11\]](#)

Workflow for Isolation of **Methyl Betulonate**:



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Isolation of **Methyl Betulonate** from *Saussurea lappa*.

Detailed Methodology:

- Extraction:
 - Extract the dried and powdered roots of *Saussurea lappa* with methanol at room temperature for an extended period (e.g., several days).
 - Concentrate the methanol extract under reduced pressure to obtain a crude extract.
- Solvent Partitioning:
 - Suspend the crude methanol extract in water and partition it with ethyl acetate.
 - Separate the ethyl acetate-soluble fraction, which typically contains compounds of medium polarity like **Methyl Betulonate**.
- Chromatographic Separation:
 - Subject the ethyl acetate fraction to silica gel column chromatography.
 - Elute the column with a gradient of solvents, for example, a dichloromethane-methanol gradient, to separate the components based on their polarity.
 - Collect the eluent in numerous subfractions.
- Bioassay-Guided Fractionation:
 - Test each subfraction for a specific biological activity (e.g., inhibition of protein tyrosine phosphatase 1B).
 - Identify the most active subfractions.
- Purification:
 - Pool the active subfractions and subject them to further rounds of column chromatography (e.g., silica gel or Sephadex) using appropriate solvent systems until pure **Methyl Betulonate** is obtained.

- Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS) and by comparison with literature data.

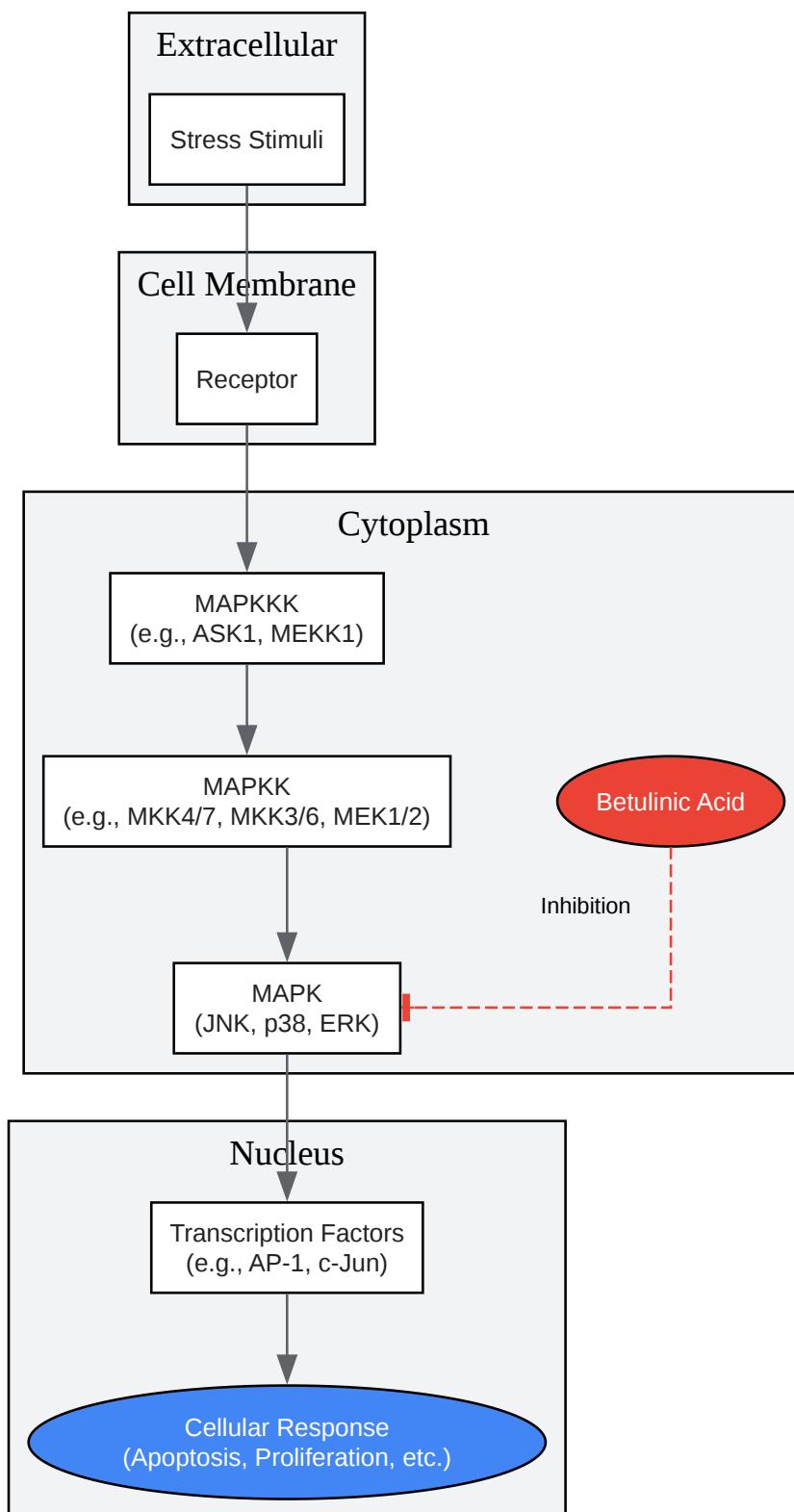
Biological Activity and Signaling Pathways

The biological activities of **Methyl Betulonate** are closely related to those of its parent compound, Betulinic Acid. Betulinic Acid is known to exert its effects through the modulation of several key signaling pathways, including the MAPK and p53 pathways.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Involved in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Betulinic acid has been shown to influence the MAPK pathway, often leading to the induction of apoptosis in cancer cells. It is suggested that Betulin can block the overexpression of key proteins in this pathway, such as p38, JNK, and ERK.[\[12\]](#)

Diagram of Betulinic Acid's Influence on the MAPK Pathway:

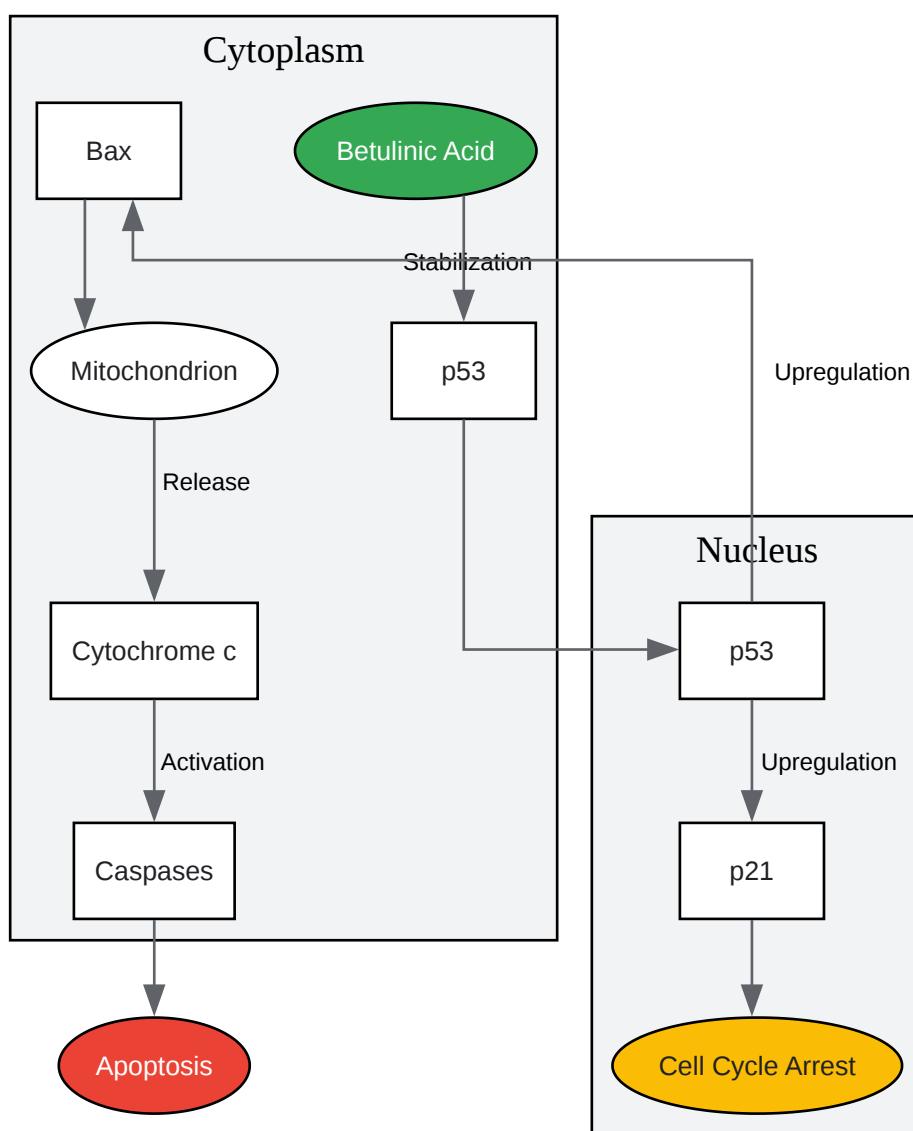
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Betulinic Acid's inhibitory effect on the MAPK signaling pathway.

Interaction with the p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Betulinic acid has been shown to induce apoptosis in cancer cells through both p53-dependent and p53-independent mechanisms.^{[16][18][19]} In some cancer cell lines, Betulinic acid treatment leads to the stabilization of p53, which in turn can upregulate pro-apoptotic proteins like Bax and the cell cycle inhibitor p21/Waf1, leading to cell cycle arrest and apoptosis.^[16]

Diagram of Betulinic Acid's Influence on the p53 Pathway:



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Betulinic Acid's influence on the p53 signaling pathway.

Conclusion

Methyl Betulonate is a promising natural product derivative with significant potential for further investigation in the field of drug discovery. This technical guide has provided a consolidated overview of its known physical and chemical properties, spectroscopic data, and methodologies for its preparation. The elucidation of its interactions with key cellular signaling pathways, such as the MAPK and p53 pathways, offers valuable insights into its potential mechanisms of action. It is anticipated that this guide will serve as a valuable resource for the scientific community, fostering continued research and development of **Methyl Betulonate** and its analogues as potential therapeutic agents. Further research is warranted to fill the existing gaps in experimental data, particularly concerning its melting and boiling points, and to obtain fully assigned spectroscopic data.

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